![molecular formula C5H4N3P B14269097 [1,2,4,3]Triazaphospholo[1,5-a]pyridine CAS No. 152957-38-5](/img/structure/B14269097.png)
[1,2,4,3]Triazaphospholo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4,3]triazaphospholo[1,5-a]pyridine typically involves the condensation of 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine. This reaction yields the desired triazaphospholo compound along with other by-products . Another method involves the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents, such as phosphorus acid, phosphorus halides, and phosphorus sulfides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4,3]Triazaphospholo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazaphospholo compounds .
Applications De Recherche Scientifique
[1,2,4,3]Triazaphospholo[1,5-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism by which [1,2,4,3]triazaphospholo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing their reactivity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4,5]Triazaphosphinines: These compounds share a similar phosphorus-nitrogen ring structure but differ in the arrangement of atoms within the ring.
[1,2,3]Diazaphospholo[4,5-a]pyridine: Another related compound with a different nitrogen-phosphorus arrangement.
Uniqueness
[1,2,4,3]Triazaphospholo[1,5-a]pyridine is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
152957-38-5 |
|---|---|
Formule moléculaire |
C5H4N3P |
Poids moléculaire |
137.08 g/mol |
Nom IUPAC |
[1,2,4,3]triazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C5H4N3P/c1-2-4-8-5(3-1)6-9-7-8/h1-4H |
Clé InChI |
AIBCNPDLSHHRRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NP=NN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


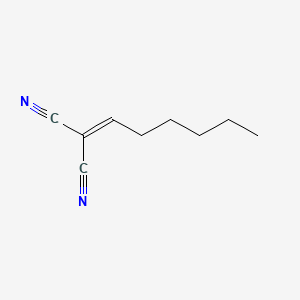
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
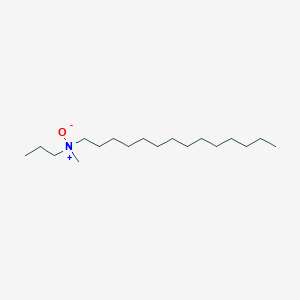
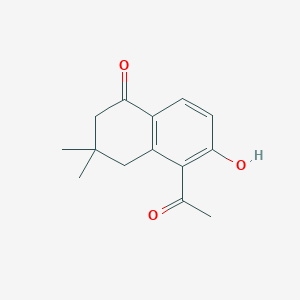
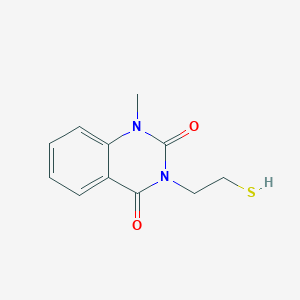

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)


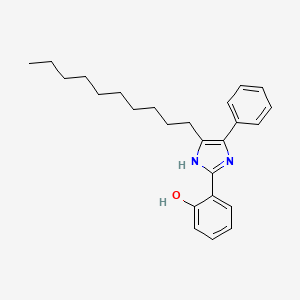
phosphane](/img/structure/B14269108.png)

